molecular formula C13H15BrO4 B3161540 Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate CAS No. 870779-63-8

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate

Cat. No. B3161540
Key on ui cas rn: 870779-63-8
M. Wt: 315.16 g/mol
InChI Key: SRCOYUDAZAKWHF-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

To flask containing 26.1 (2.15 g, 7.14 mmol) and cesium carbonate (3.95 g, 12.1 mmol) in acetone (50 mL), was added iodomethane (0.667 mL, 10.7 mmol). The resulting mixture was stirred overnight. The reaction was diluted with water and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4, filtered, concentrated, and then purified by combiflash (0 to 20% EtOAc/Hexanes) to provide methyl 26.2 (2.25 g, 99% yield).
Name
26.1
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.667 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1.Br[C:19]1C=CC(C(O)=O)=CC=1OC1CCCCO1.C(=O)([O-])[O-].[Cs+].[Cs+].IC>CC(C)=O.O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[CH:4][C:3]=1[O:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][O:13]1 |f:0.1,2.3.4|

Inputs

Step One
Name
26.1
Quantity
2.15 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)OC1OCCCC1.BrC1=C(C=C(C(=O)O)C=C1)OC1OCCCC1
Name
cesium carbonate
Quantity
3.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.667 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by combiflash (0 to 20% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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